4-Methyl-1,3-thiazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

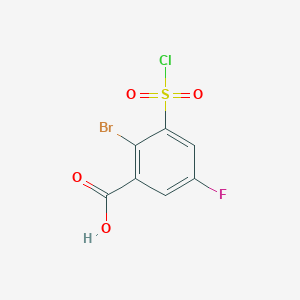

“4-Methyl-1,3-thiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 953070-51-4 . It is used as a pharmaceutical intermediate . Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

Molecular Structure Analysis

The molecular formula of “4-Methyl-1,3-thiazole-5-sulfonyl chloride” is C4H4ClNO2S2 . The InChI Key is AWTJUYXVSWZCIK-UHFFFAOYSA-N . The SMILES representation is CC1=C (SC=N1)S (Cl) (=O)=O .

Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-1,3-thiazole-5-sulfonyl chloride” is 198.67 . It appears as a low melting solid, with a color ranging from white to yellow to brown . It is sparingly soluble in water (0.26 g/L at 25°C) .

Applications De Recherche Scientifique

Preparation and Reactivity

4-Methyl-1,3-thiazole-5-sulfonyl chloride has been utilized in synthesizing various sulfonamides and trisubstituted 1,3-thiazoles, showcasing its versatility in chemical reactions. The compound's ability to react with amines and undergo nucleophilic substitution reactions makes it a valuable reagent in the regioselective synthesis of novel thiazoles (Turov, Vinogradova, & Brovarets, 2014).

Synthetic Pathways and Derivatives

A method involving cyclocondensation with sodium sulfide has been developed to form sodium 4-tosyl-5-chlorothiazole-2-thiolate, which upon methylation or benzylations yields significant derivatives. Further oxidation introduces new thiazole derivatives, expanding the chemical utility of the compound (Kornienko & Zyabrev, 2014).

Advanced Applications

Antiproliferative Activity

Notably, some derivatives of 4-Methyl-1,3-thiazole-5-sulfonyl chloride have demonstrated promising antiproliferative activity against specific cancer cell lines. The research underlines the potential biomedical applications, suggesting further exploration into the anticancer properties of these compounds (Cohen et al., 2012).

Corrosion Inhibition

A study on poly[(hydrazinylazo)]thiazoles derivatives derived from 4-Methyl-1,3-thiazole-5-sulfonyl chloride revealed significant corrosion inhibition on cast iron-carbon alloy in acidic environments. This suggests potential applications in protecting industrial materials, highlighting the compound's relevance in material science and engineering (El-Lateef et al., 2021).

Mécanisme D'action

Target of Action

It is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-1,3-thiazole-5-sulfonyl chloride. For instance, it is recommended to be stored at a temperature of 28°C . Contact with water liberates toxic gas , indicating that moisture levels could impact its stability and safety.

Safety and Hazards

“4-Methyl-1,3-thiazole-5-sulfonyl chloride” is known to cause severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Propriétés

IUPAC Name |

4-methyl-1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTJUYXVSWZCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-thiazole-5-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Fluoro-2,6-dioxo-3-(oxolan-2-yl)-1,2,3,6-tetrahydropyrimidin-1-yl]acetic acid](/img/structure/B2539592.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2539594.png)

![2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2539600.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)

![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)

![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)

![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)